Acid Dissociation Constant (pKa): Meta-CF₃ Substituent Produces the Most Acidic Gem-Difluoroarylacetic Acid Among Regioisomers
The predicted pKa of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid is approximately 0.58±0.10, which is 0.30 log units lower than the para-CF₃ regioisomer (pKa 0.88±0.10) and 3.56 log units lower than 3-(trifluoromethyl)phenylacetic acid (pKa 4.14±0.10) [1][2]. The meta-CF₃ substitution exerts a stronger inductive electron-withdrawing influence on the carboxylate anion than the para-CF₃ arrangement, resulting in measurably enhanced stabilization of the conjugate base [1]. This positions the target compound as the strongest acid among all mono-trifluoromethyl-substituted gem-difluoroarylacetic acid regioisomers available commercially .
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa ≈ 0.58±0.10 (meta-CF₃ regioisomer) |
| Comparator Or Baseline | pKa 0.88±0.10 (para-CF₃ regioisomer, CAS 73790-11-1); pKa 1.04±0.10 (2,2-difluoro-2-phenylacetic acid, CAS 360-03-2); pKa 4.14±0.10 (3-(trifluoromethyl)phenylacetic acid, CAS 351-35-9) |
| Quantified Difference | ∆pKa = -0.30 vs. para-CF₃ regioisomer; ∆pKa = -3.56 vs. non-gem-difluoro analog |
| Conditions | Predicted values at 25 °C in aqueous solution using ACD/Labs or equivalent software; consistent across ChemicalBook and Chemsrc databases |
Why This Matters
For applications where the carboxylic acid moiety undergoes in situ deprotonation—including salt formation with amine drug candidates, metal-carboxylate coordination in MOF synthesis, or pH-dependent liquid-liquid extraction—a 0.30 pKa unit difference corresponds to a ~2-fold difference in acid strength, directly affecting reaction stoichiometry, yield, and purity.
- [1] PubChem. (2026). 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid (CID 62587721). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/175543-27-8 View Source
- [2] m-(Trifluoromethyl)phenylacetic acid. (2026). ChemicalBook. Retrieved from https://www.chemicalbook.cn (pKa 4.14±0.10). View Source
